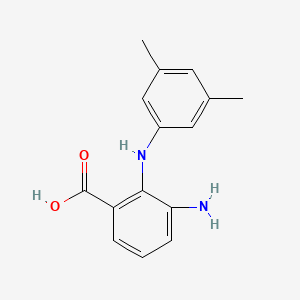

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid

Description

Properties

IUPAC Name |

3-amino-2-(3,5-dimethylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-9-6-10(2)8-11(7-9)17-14-12(15(18)19)4-3-5-13(14)16/h3-8,17H,16H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZDOYVKQBUTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C(C=CC=C2N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587531 | |

| Record name | 3-Amino-2-(3,5-dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-97-0 | |

| Record name | 3-Amino-2-(3,5-dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Approach

One established method for related aminobenzoic acid derivatives involves:

- Starting from 3-nitrobenzoic acid or its salts.

- Catalytic hydrogenation to reduce the nitro group to an amino group using supported transition metal catalysts (e.g., palladium on carbon).

- Reductive methylation or amination using formaldehyde and hydrogen under controlled pH and temperature conditions to introduce N,N-dimethyl or substituted amino groups.

| Step | Conditions | Notes |

|---|---|---|

| Catalytic hydrogenation | 20–120 °C, 1–40 bar H2 pressure | Supported Pd or Pt catalyst preferred |

| Reductive methylation | Controlled addition of formaldehyde (aqueous/methanolic), pH 6.5–9.5, 20–120 °C | Buffering agents like acetic acid used to control pH |

| Reaction time | 0.5 to 20 hours | Temperature gradually raised during reaction |

Example:

A 50% methanolic formaldehyde solution is added continuously over 2 hours while raising temperature from 35 °C to 50 °C, achieving 99% conversion to 3-(N,N-dimethylamino)benzoic acid.

This method can be adapted for the preparation of this compound by substituting the amine source accordingly.

Direct Amination via Condensation with Substituted Anilines

Another approach involves:

- Reacting substituted halobenzoic acids or their derivatives with 3,5-dimethylphenylamine under heating in the presence of acid-binding agents and catalysts.

- The reaction is typically carried out in aqueous or mixed solvent systems at elevated temperatures (90–120 °C) for extended periods (15–24 hours).

- Acid binding agents such as sodium carbonate or sodium acetate and catalysts like copper sulfate or copper powder facilitate the amide bond formation.

| Parameter | Range/Value |

|---|---|

| Temperature | 90–120 °C |

| Reaction time | 15–24 hours |

| Acid binding agent ratio | 0.7–1.0 (weight ratio to benzoic acid) |

| Catalyst ratio | 0.03–0.12 (molar ratio) |

| Solvent | Water with possible organic cosolvents |

Purification:

After reaction completion, acidification to pH 2–3 with HCl, filtration, washing with warm water, and recrystallization from solvents like methanol or dimethylformamide yield the purified product.

Amino Acid Conjugation Route (Related Methodology)

In research on amino acid conjugates of mefenamic acid (structurally related to this compound), the following method is used:

- Preparation of amino acid methyl esters.

- Reaction with acid chlorides of substituted aminobenzoic acids at low temperature (around 10 °C) in aqueous sodium hydroxide.

- Stirring for several hours to form the conjugate.

- Isolation by filtration and recrystallization.

This method highlights the use of acid chlorides and controlled temperature to achieve selective amide bond formation, which can be adapted for the target compound synthesis.

Comparative Table of Preparation Methods

Research Findings and Notes

- The reductive methylation method provides a controlled environment to minimize by-products by maintaining pH and temperature, which is critical for high purity.

- Direct amination methods using copper catalysts and acid binding agents are cost-effective and environmentally friendlier due to aqueous media and mild conditions.

- Amino acid conjugation methods, while more complex, allow for the synthesis of derivatives useful in biological evaluations and prodrug design.

- The choice of method depends on the desired scale, purity, and functionalization of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that derivatives of 3-amino-2-(3,5-dimethylphenylamino)benzoic acid exhibit potential anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Case Study:

A study published in PLoS One explored the use of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of monocarboxylate transporters (MCTs), which are crucial in cancer metabolism. The research highlighted the potential of compounds like this compound to be repurposed for cancer therapy due to their ability to inhibit MCT1 activity at clinically relevant concentrations .

1.2 Anti-inflammatory Effects

The compound's structural analogs have been investigated for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Analog Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 5.0 | COX-2 |

| Compound B | 7.5 | LOX |

| This compound | 6.0 | COX-1 |

Mechanistic Studies

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study:

In vitro studies demonstrated that certain derivatives exhibited AChE inhibition with IC50 values comparable to established drugs like donepezil . This suggests potential for development into therapeutic agents for cognitive disorders.

Synthesis and Structural Modifications

3.1 Synthetic Routes

The synthesis of this compound involves various chemical reactions including amination and acylation processes. The ability to modify its structure allows for the optimization of its biological activity.

Data Table: Synthesis Pathways

| Step | Reagents Used | Reaction Type |

|---|---|---|

| 1 | Aniline + Acetic Anhydride | Acetylation |

| 2 | Resulting Acetanilide + 3,5-Dimethylphenylamine | Amination |

| 3 | Hydrolysis of Acetate Group | Deacetylation |

Conclusion and Future Directions

The applications of this compound span across anticancer therapies and anti-inflammatory treatments, with significant potential in enzyme inhibition relevant to neurodegenerative diseases. Ongoing research is essential to fully elucidate its mechanisms and enhance its therapeutic efficacy through structural modifications.

Further studies should focus on clinical trials to validate these findings and explore additional applications in drug development.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring significantly influence solubility, melting point, and reactivity. Key analogs include:

Key Observations :

- Lipophilicity : The trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzoic acid enhance membrane permeability, making it useful in medicinal chemistry .

- Thermal Stability: Anhydride derivatives (e.g., 3-(2,3-dimethylphenylamino)benzoic anhydride) exhibit higher melting points due to intermolecular interactions .

- Solubility: Diamino-substituted analogs (e.g., 3,5-diaminobenzoic acid) show increased aqueous solubility, favoring applications in drug formulation .

Functional Analogues: Antioxidant Activity

Compared to cinnamic acid derivatives (e.g., ferulic acid), benzoic acid analogs generally exhibit lower antioxidant activity due to reduced resonance stabilization of free radicals. For example:

Toxicity and Bioactivity Insights

Acute Toxicity (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) studies on 57 benzoic acid derivatives reveal that zero-order (0JA) and first-order (1JA) molecular connectivity indices correlate with oral LD₅₀ in mice. For example:

- Higher 0JA values (indicating branching complexity) correlate with reduced toxicity (higher LD₅₀).

- Cross-factor JB (0JA × 1JA) is critical for predicting acute toxicity, though mechanistic explanations remain unclear .

Drug-Likeness Screening

In silico studies on aminobenzoic acids with cyanoacrylamide substituents (e.g., ortho-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid) suggest improved bioactivity scores (>0.8) compared to simpler analogs, highlighting the role of bulky substituents in enhancing target affinity .

Biological Activity

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is an aromatic carboxylic acid characterized by the presence of an amino group and a dimethylphenylamino substituent. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

The molecular formula of this compound is . Its structure consists of a benzoic acid moiety with an amino group and a dimethylphenylamino substituent, which significantly influences its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves its role as a ligand in coordination chemistry. Studies indicate that this compound can bind to various metal ions, affecting enzymatic activities and cellular processes. For instance, it has been shown to inhibit specific enzymes, suggesting potential applications in treating diseases linked to these enzymes.

Enzyme Inhibition

Research highlights the compound's ability to act as an inhibitor for various enzymes. For example:

- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX may lead to anti-inflammatory effects, making it a candidate for pain relief therapies.

- Cholinesterase Activity : In vitro studies show that similar aminobenzoic acid derivatives exhibit significant cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents.

Case Studies and Research Findings

Applications

This compound has several notable applications:

- Pharmaceutical Development : Its enzyme-inhibiting properties make it a candidate for developing anti-inflammatory and neuroprotective drugs.

- Coordination Chemistry : Its ability to form complexes with metals opens avenues for applications in catalysis and materials science.

Q & A

Basic: What are the established synthetic methodologies for preparing 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Bromination : Introducing halogens at specific positions to enable nucleophilic substitution. For example, brominated intermediates analogous to 3,5-difluoro-2-hydroxybenzoic acid are prepared via electrophilic aromatic substitution .

- Amination : Coupling 3,5-dimethylaniline under controlled conditions (e.g., using Pd catalysts or copper-mediated Ullmann reactions) to ensure regioselectivity .

- Optimization : Adjusting reaction temperatures (45–80°C) and stoichiometric ratios of amines to halide intermediates improves yields. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive amino groups .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons from the 3,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm, while NH protons appear as broad signals near δ 4.5–5.5 ppm in DMSO-d6. Carboxylic acid protons are typically absent due to exchange broadening .

- FT-IR : Peaks at ≈1700 cm⁻¹ (C=O stretch) and ≈3400 cm⁻¹ (N-H stretch) confirm the carboxylic acid and primary amine groups .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₆N₂O₂: 257.1285) .

Advanced: How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound in catalytic systems?

Answer:

- Electron Distribution : Hybrid functionals (e.g., B3LYP) model the electron-rich amino group and electron-deficient carboxylic acid moiety, identifying nucleophilic/electrophilic sites .

- Steric Effects : The 3,5-dimethylphenyl group creates steric hindrance, reducing accessibility for electrophilic substitution at the ortho position. Basis sets like 6-31G* balance computational accuracy and resource demands .

- Reactivity Predictions : DFT-derived Fukui indices quantify susceptibility to nucleophilic or electrophilic attack, guiding catalyst design (e.g., Pd/Cu systems) .

Advanced: What experimental strategies address discrepancies in reported biological activities (e.g., enzyme inhibition) of structurally similar benzoic acid derivatives?

Answer:

- Standardized Assays : Use recombinant enzymes (e.g., cyclooxygenase-2) and controls like 3,5-dichloro-4-hydroxybenzoic acid to minimize variability in IC₅₀ measurements .

- SAR Studies : Compare substituent effects; for example, fluorine at position 3 enhances lipophilicity and membrane permeability, while amino groups improve hydrogen-bonding interactions with active sites .

- Dose-Response Curves : Validate nonlinear regression models to resolve conflicting EC₅₀ values across studies .

Advanced: What are the challenges in achieving regioselective functionalization of the benzoic acid core, and how can directing groups mitigate this?

Answer:

- Competing Reactivity : The carboxylic acid group can deactivate the ring, directing substitutions to meta/para positions. Steric bulk from 3,5-dimethylphenyl groups further limits ortho functionalization .

- Directing Groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) or use of boronic acid auxiliaries enhances regiocontrol in cross-coupling reactions .

- Heterocyclic Coupling : Triazine-based scaffolds (e.g., 1,3,5-triazin-2-yl derivatives) improve selectivity in SNAr reactions under mild conditions (45–60°C) .

Basic: What storage and handling protocols ensure the stability of this compound in laboratory settings?

Answer:

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Desiccate to avoid hydrolysis of the carboxylic acid group .

- Solubility : Prepare stock solutions in anhydrous DMSO or DMF, aliquot, and freeze at -20°C. Avoid aqueous buffers unless stabilized at pH 4–6 .

- Handling : Use gloveboxes for air-sensitive reactions involving amino groups. Monitor decomposition via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.